molecular formula C12H14BrN3 B1483487 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092098-02-5

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1483487
CAS RN: 2092098-02-5
M. Wt: 280.16 g/mol
InChI Key: HTPMMKFHSRPZHD-UHFFFAOYSA-N
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Description

“3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromo, isopropyl, and methyl substituents attached to the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine”, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles .


Molecular Structure Analysis

The molecular structure of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be analyzed based on its formula: C3H3BrN2. It has a molecular weight of 146.973 .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be diverse. For instance, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be inferred from related compounds. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Bipyrazoles

3-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine: can serve as a precursor in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse range of biological activities, including their use in pharmaceuticals and as ligands in coordination chemistry.

Pharmaceutical Compound Development

This compound is used in the development of various pharmaceutical and biologically active compounds . These include inhibitors that are crucial in the treatment of diseases by blocking certain enzymes or receptor sites .

Antiviral Agents

The pyrazole moiety is significant in the synthesis of compounds with antiviral properties . Derivatives of pyrazole have been shown to inhibit the replication of various viruses, which is a key step in combating viral infections .

Anti-inflammatory Applications

Pyrazole derivatives are known to exhibit anti-inflammatory activities . They can be synthesized to create drugs that reduce inflammation and are used in the treatment of chronic diseases such as arthritis .

Anticancer Research

Compounds containing the pyrazole ring are being researched for their anticancer properties . They have the potential to inhibit the growth of cancer cells and could be used in the development of new cancer therapies .

Synthesis of Hexacoordinate Complexes

3-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine: may be utilized in the preparation of solid hexacoordinate complexes . These complexes have applications in materials science and catalysis .

Safety And Hazards

4-Bromopyrazole, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthetic strategies and approaches, as well as its potential applications in the development of new drugs .

properties

IUPAC Name

3-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPMMKFHSRPZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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